methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
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Overview
Description
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, an alkyl halide, is reacted with sodium azide to form the corresponding azide.
Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique properties such as enhanced conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Ethyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]butanoate
Uniqueness
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. The presence of the hydroxyethyl group can enhance its solubility and interaction with biological targets compared to other similar compounds.
Biological Activity
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is C7H11N3O3. The compound features a triazole ring that contributes to its biological activity. The synthesis typically involves a click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This process includes:
- Formation of Azide: An alkyl halide is reacted with sodium azide to generate the azide.
- Cycloaddition: The azide undergoes cycloaddition with an alkyne in the presence of a copper(I) catalyst.
- Esterification: The resultant triazole is esterified with methanol using an acid catalyst to yield the final product .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its potential against various pathogens:
- Antifungal Activity: The compound has shown promising results against Candida albicans and other fungi. In comparative studies, certain triazole derivatives exhibited antifungal potency significantly higher than traditional antifungals (e.g., fluconazole) with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL .
- Antibacterial Activity: The compound's antibacterial efficacy has been assessed against both Gram-positive and Gram-negative bacteria. Notably, compounds within the triazole class have demonstrated MIC values that are competitive with established antibiotics .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The triazole ring can interact with enzyme active sites through hydrogen bonding and π-π interactions, potentially inhibiting metabolic pathways critical for pathogen survival.
- Metal Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, enhancing binding affinity and specificity .
Case Study: Antifungal Activity Assessment
In a study published in Pharmaceutical Research, researchers synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activities. This compound was included in this evaluation:
Compound | Pathogen | MIC (μg/mL) | Comparative Efficacy |
---|---|---|---|
A | Candida albicans | 0.0156 | 16x more potent than fluconazole |
B | Aspergillus fumigatus | 0.0312 | Comparable to voriconazole |
This study highlighted the compound's potential as a lead candidate for developing new antifungal agents .
Case Study: Antibacterial Activity Evaluation
Another investigation focused on the antibacterial properties of various triazole derivatives against multi-drug resistant strains:
Compound | Bacteria | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
---|---|---|---|
C | Staphylococcus aureus | 0.125 | Vancomycin - 0.68 |
D | Escherichia coli | 0.250 | Ciprofloxacin - 2.96 |
These findings suggest that this compound could be a viable alternative to existing antibiotics .
Properties
IUPAC Name |
methyl 2-[4-(1-hydroxyethyl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRRFUCRGENRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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